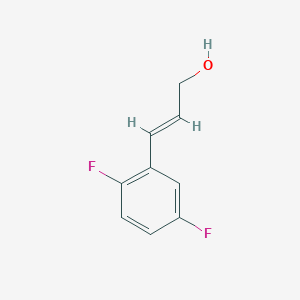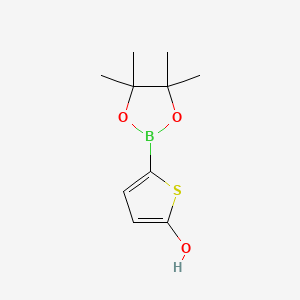
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol is an organoboron compound that features a thiophene ring substituted with a boronic ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol typically involves the borylation of thiophene derivatives. One common method includes the reaction of thiophene-2-boronic acid with pinacol in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiophene ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Thiophene-2-boronic acid.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the halide used in the reaction.
Applications De Recherche Scientifique
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in drug discovery and development due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in the development of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol involves its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. The thiophene ring contributes to the compound’s electronic properties, making it useful in electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the hydroxyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but different core structure.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but different substitution pattern.
Uniqueness
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol is unique due to the presence of both a boronic ester group and a hydroxyl group on the thiophene ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its unique electronic properties also make it valuable in the development of advanced materials for electronic applications.
Propriétés
Formule moléculaire |
C10H15BO3S |
|---|---|
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol |
InChI |
InChI=1S/C10H15BO3S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6,12H,1-4H3 |
Clé InChI |
UPWNQSOAMAXPFJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



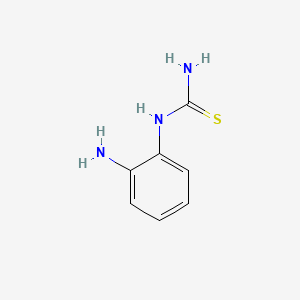
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
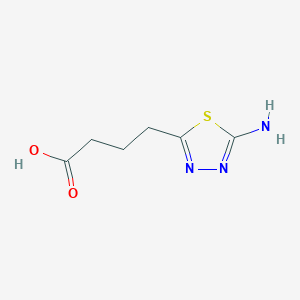
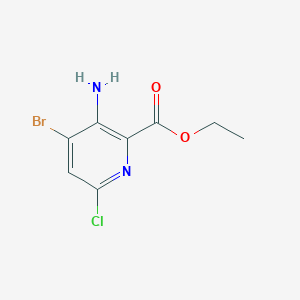




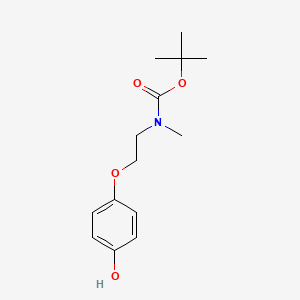
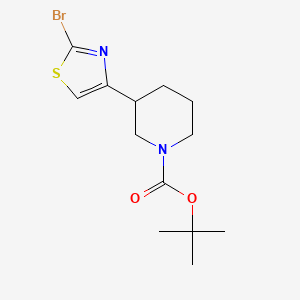
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
